6-Chloroquinoxaline: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
6-Chloroquinoxaline: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroquinoxaline is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its quinoxaline core, a fusion of benzene and pyrazine rings, is a prevalent motif in a wide array of biologically active molecules. The presence of a chlorine atom at the 6-position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives with potential applications in drug discovery and functional materials development. This technical guide provides an in-depth overview of the chemical properties and reactivity of 6-chloroquinoxaline, complete with experimental protocols and mechanistic insights.
Chemical and Physical Properties
6-Chloroquinoxaline is a solid at room temperature with a melting point in the range of 61-65 °C. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂ | |
| Molecular Weight | 164.59 g/mol | |
| CAS Number | 5448-43-1 | |
| Appearance | Powder | |
| Melting Point | 61-65 °C | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in chloroform and methanol. |
Spectral Data
The structural characterization of 6-chloroquinoxaline is supported by various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-chloroquinoxaline displays characteristic signals for the aromatic protons. The protons on the pyrazine ring typically appear at lower field due to the electron-withdrawing effect of the nitrogen atoms. The protons on the chlorinated benzene ring will show a splitting pattern consistent with their substitution.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the pyrazine ring and the carbon atom attached to the chlorine will have distinct chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum of 6-chloroquinoxaline exhibits characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Cl bond.
Mass Spectrometry (MS): The mass spectrum of 6-chloroquinoxaline shows a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom. Fragmentation patterns can provide further structural information.
Synthesis of the Quinoxaline Core
The quinoxaline scaffold is most commonly synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the synthesis of 6-chloroquinoxaline, 4-chloro-1,2-phenylenediamine would be the appropriate starting material, reacting with glyoxal.
Experimental Protocol: General Synthesis of Quinoxalines
A general procedure for the synthesis of quinoxaline derivatives involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, often with acid or base catalysis.[1]
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Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
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Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired quinoxaline derivative.
Chemical Reactivity
The chlorine atom at the 6-position of the quinoxaline ring is a key site for functionalization. This section details the primary reactions that 6-chloroquinoxaline can undergo, providing a gateway to a vast array of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution at the chloro-substituted position. This reaction is a powerful tool for introducing a variety of functional groups.
This protocol describes a general procedure for the reaction of a chloroquinoxaline with an amine.
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Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the 6-chloroquinoxaline (1 equivalent), the amine (1.1-1.5 equivalents), and a base such as potassium carbonate or triethylamine (2-3 equivalents) in a polar aprotic solvent like DMF or DMSO.
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Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 150 °C. The reaction progress should be monitored by TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration, or the aqueous layer can be extracted with an organic solvent like ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 6-Chloroquinoxaline is a suitable substrate for several of these transformations.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting 6-chloroquinoxaline with a boronic acid or its ester in the presence of a palladium catalyst and a base.
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Reaction Setup: To a flask, add 6-chloroquinoxaline (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).
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Solvent and Degassing: Add a suitable solvent system, commonly a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
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Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling 6-chloroquinoxaline with a primary or secondary amine using a palladium catalyst, a suitable ligand, and a base.[2]
